Benzenediphosphonic acid
Overview
Description
Benzenediphosphonic acid, also known as 1,4-benzenediphosphonic acid, is an organic compound with the molecular formula C6H8O6P2. It consists of a benzene ring substituted with two phosphonic acid groups at the 1 and 4 positions. This compound is known for its ability to form coordination polymers and metal-organic frameworks, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenediphosphonic acid can be synthesized through several methods. One common approach involves the reaction of benzene with phosphorus trichloride and water, followed by oxidation. Another method includes the reaction of benzene with phosphorus pentachloride and subsequent hydrolysis. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Benzenediphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphonic acid groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like phosphorus pentachloride and alkylating agents like methyl iodide are employed.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted benzenes .
Scientific Research Applications
Benzenediphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzenediphosphonic acid involves its ability to chelate metal ions and form stable complexes. In biological systems, it binds to hydroxyapatite in bones, inhibiting osteoclast-mediated bone resorption. This action is similar to that of bisphosphonates, which are used to treat bone diseases. The compound’s ability to form coordination polymers and metal-organic frameworks is due to its phosphonic acid groups, which can coordinate with metal ions to create stable structures .
Comparison with Similar Compounds
1,2-Benzenediphosphonic Acid: Similar structure but with phosphonic acid groups at the 1 and 2 positions.
1,4-Benzenedicarboxylic Acid: Contains carboxylic acid groups instead of phosphonic acid groups.
4,4’-Biphenyldiphosphonic Acid: Contains two benzene rings connected by a single bond, each substituted with phosphonic acid groups
Uniqueness: Benzenediphosphonic acid is unique due to its ability to form stable coordination polymers and metal-organic frameworks. Its phosphonic acid groups provide strong binding sites for metal ions, making it highly effective in applications such as catalysis and gas storage. Additionally, its ability to bind to hydroxyapatite in bones makes it valuable in medical applications .
Properties
IUPAC Name |
(2-phosphonophenyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6P2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPAMQRBHASEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958554 | |
Record name | 1,2-Phenylenebis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37451-80-2 | |
Record name | Benzene-1,4-diphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037451802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Phenylenebis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.